2-[2-(2H-1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole
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Description
2-[2-(2H-1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization of Indoles
- The synthesis and functionalization of indoles, including those related to the mentioned compound, have been extensively explored due to their relevance in creating biologically active molecules. Indoles are structural components of many natural and synthetic compounds with significant biological activities. Techniques such as palladium-catalyzed reactions have become pivotal in the synthesis and functionalization of indoles, demonstrating the versatility and importance of these methodologies in organic chemistry (Cacchi & Fabrizi, 2005).
Chemical Reactions and Derivatives
- Research into the reactions of indoles with nitrogen dioxide and nitrous acid has led to the discovery of various nitroso and nitro indole derivatives, indicating the potential for developing novel compounds with enhanced or specific properties. These findings underscore the reactivity of indole compounds towards different chemical agents, opening avenues for the synthesis of new materials or pharmaceuticals (Astolfi et al., 2006).
Biological Applications and Drug Design
- The exploration of indole derivatives for biological applications, including their potential as drugs, is a significant area of interest. For instance, chalcones derived from indole compounds have shown promising cytotoxic activity against cancer cell lines, suggesting their utility in cancer therapy. The synthesis and characterization of these compounds, followed by biological evaluations, are crucial steps in the drug discovery process (Mohammad & ALİ, 2022).
Catalysis and Synthetic Methodologies
- Advances in catalysis, particularly involving transition metals, have facilitated novel synthetic routes to indole derivatives. These methodologies enable the efficient construction of complex molecules, including those with indole cores, showcasing the role of catalysis in modern synthetic organic chemistry. The development of new catalytic processes can significantly impact the synthesis of compounds with potential applications in various fields (S. Cenini et al., 1996).
Sensing Applications
- Indole derivatives have also found applications in sensing, where they can act as probes for detecting specific ions or molecules. For example, a benzo[e]indole[2,1-b][1,3]benzooxazine derivative has been explored as a highly sensitive sensor for cyanide ions, demonstrating the utility of indole-based compounds in analytical chemistry and environmental monitoring (Yan Zhu et al., 2021).
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-21(2)16-6-4-5-7-17(16)22(3)20(21)11-15(12-23(24)25)14-8-9-18-19(10-14)27-13-26-18/h4-11,15H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZMWOLSZWXFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC4=C(C=C3)OCO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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